LEI-106: A Dual Inhibitor of DAGL-α and ABHD6 for Modulating Endocannabinoid Signaling
LEI-106: A Dual Inhibitor of DAGL-α and ABHD6 for Modulating Endocannabinoid Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
LEI-106 is a potent small molecule that acts as a dual inhibitor of two key enzymes in the endocannabinoid system: sn-1-diacylglycerol lipase (B570770) α (DAGL-α) and α/β-hydrolase domain 6 (ABHD6). By targeting these enzymes, LEI-106 modulates the levels of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), a critical signaling molecule involved in a wide array of physiological processes. This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and experimental data related to LEI-106, intended for researchers and professionals in the field of drug discovery and development.
Chemical Structure and Properties
LEI-106 is chemically identified as N-[(3,4-dihydro-2,2-dimethyl-2H-1-benzopyran-6-yl)sulfonyl]-N-[(4-phenoxyphenyl)methyl]-glycine. Its structure is characterized by a glycine (B1666218) sulfonamide core, which has been shown to be crucial for its inhibitory activity.
Chemical Structure:
(Image Source: PubChem CID 71692739)
Table 1: Chemical and Physical Properties of LEI-106
| Property | Value |
| CAS Number | 1620582-23-1 |
| Molecular Formula | C₂₆H₂₇NO₆S |
| Molecular Weight | 481.6 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO and ethanol |
Mechanism of Action and Signaling Pathway
LEI-106 exerts its pharmacological effects by inhibiting two serine hydrolases, DAGL-α and ABHD6, which are central to the lifecycle of the endocannabinoid 2-arachidonoylglycerol (2-AG).
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DAGL-α Inhibition: DAGL-α is the primary enzyme responsible for the biosynthesis of 2-AG from diacylglycerol (DAG) at the postsynaptic membrane of neurons. By inhibiting DAGL-α, LEI-106 effectively reduces the production of 2-AG.
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ABHD6 Inhibition: ABHD6 is one of the enzymes responsible for the degradation of 2-AG into arachidonic acid and glycerol (B35011). Inhibition of ABHD6 by LEI-106 leads to an accumulation of 2-AG.
The dual inhibition of both the synthesis and a degradation pathway of 2-AG by LEI-106 results in a complex modulation of the endocannabinoid system. The net effect on 2-AG levels can be context-dependent, influencing downstream signaling through cannabinoid receptors CB1 and CB2.
Quantitative Data
The inhibitory potency of LEI-106 against human DAGL-α and ABHD6 has been characterized in various in vitro assays.
Table 2: In Vitro Inhibitory Activity of LEI-106
| Target Enzyme | Assay Type | Parameter | Value (nM) | Reference |
| human DAGL-α | Radiometric Assay | IC₅₀ | 18 | [1] |
| human DAGL-α | Radiometric Assay | Kᵢ | 700 | [1] |
| human ABHD6 | Radiometric Assay | Kᵢ | 800 | [1] |
Experimental Protocols
The following protocols are summarized from the primary literature and are intended to provide a general overview of the methods used to synthesize and characterize LEI-106.
Synthesis of LEI-106
The synthesis of LEI-106 involves a multi-step process. A key step is the coupling of a substituted benzopyran sulfonyl chloride with a glycine derivative, followed by N-alkylation.
A detailed synthetic procedure can be found in the supplementary information of Janssen, F.J., et al. J. Med. Chem. 2014, 57(15), 6610-6622.
DAGL-α and ABHD6 Enzymatic Assays
The inhibitory activity of LEI-106 is typically determined using radiometric or fluorescence-based assays.
Radiometric Assay Protocol:
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Enzyme Source: Membrane preparations from HEK293T cells overexpressing human DAGL-α or ABHD6.
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Substrate: Radiolabeled sn-1-oleoyl-2-[¹⁴C]arachidonoyl-sn-glycerol for DAGL-α or 2-arachidonoyl-[³H]glycerol for ABHD6.
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Incubation: The enzyme is pre-incubated with varying concentrations of LEI-106 in assay buffer.
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Reaction Initiation: The reaction is started by the addition of the radiolabeled substrate.
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Reaction Termination and Analysis: The reaction is stopped, and the lipids are extracted. The products are separated by thin-layer chromatography (TLC), and the radioactivity is quantified using a scintillation counter.
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Data Analysis: IC₅₀ and Kᵢ values are calculated by fitting the data to appropriate enzyme inhibition models.
Fluorescence-Based Assay Protocol: A coupled-enzyme assay can also be used, where the glycerol produced from 2-AG hydrolysis is measured.
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Enzyme Source: As above.
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Substrate: 2-Arachidonoylglycerol (2-AG).
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Coupled Enzyme System: Glycerol kinase, glycerol-3-phosphate oxidase, and horseradish peroxidase are added to the reaction mixture along with a fluorogenic peroxidase substrate (e.g., Amplex Red).
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Measurement: The production of the fluorescent product (resorufin) is monitored over time using a fluorescence plate reader.
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Data Analysis: The rate of fluorescence increase is proportional to the enzyme activity. Inhibition is calculated by comparing the rates in the presence and absence of LEI-106.
Competitive Activity-Based Protein Profiling (ABPP)
Competitive ABPP is used to assess the selectivity of LEI-106 against other serine hydrolases in a complex proteome.
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Proteome Source: Mouse brain membrane proteome.
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Inhibitor Incubation: The proteome is pre-incubated with varying concentrations of LEI-106.
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Probe Labeling: A broad-spectrum serine hydrolase activity-based probe (e.g., a fluorophosphonate probe with a fluorescent tag like TAMRA-FP) is added to the mixture to label the active serine hydrolases that are not inhibited by LEI-106.
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Analysis: The samples are separated by SDS-PAGE, and the labeled proteins are visualized by in-gel fluorescence scanning.
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Interpretation: A decrease in the fluorescence intensity of a specific protein band in the presence of LEI-106 indicates that the compound inhibits that particular enzyme.
Conclusion
LEI-106 is a valuable research tool for investigating the role of the endocannabinoid system in various physiological and pathological conditions. Its dual inhibitory action on DAGL-α and ABHD6 provides a unique mechanism for modulating 2-AG signaling. The data and protocols presented in this guide offer a foundation for researchers to further explore the therapeutic potential of LEI-106 and similar compounds in areas such as metabolic disorders, neuroinflammation, and pain.
